Quinoline iso-amyl iodide
Description
Historical Development of Quinolinium Salts and Their Derivatives
The history of quinolinium salts is intrinsically linked to the development of synthetic organic chemistry in the 19th century. The first synthesis of quinoline (B57606) is credited to Friedlieb Ferdinand Runge in 1834 from coal tar, which remained a primary commercial source. nih.gov A classic and important method for synthesizing the quinoline ring system, the Skraup synthesis, was developed in 1881 by heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org
The ability of the nitrogen atom in the quinoline ring to undergo nucleophilic substitution reactions is key to the formation of quinolinium salts. nih.gov These salts proved to be essential intermediates in the synthesis of a wide array of compounds, most notably the cyanine (B1664457) dyes. nih.gov The quaternization of quinoline with alkyl halides, such as amyl iodide, was a critical step that led to the discovery of new dyes with intense colors. nih.govsci-hub.se Beyond dyes, quinoline derivatives and their salts found applications as precursors to versatile chelating agents like 8-hydroxyquinoline (B1678124) and in the manufacture of various specialty chemicals. wikipedia.org The development of these salts opened up new avenues in both industrial and medicinal chemistry, with many natural products and drugs containing the quinoline moiety. nih.govresearchgate.net
Pioneering Synthesis of Quinoline Blue and its Connection to Amyl Iodide Chemistry
The first synthetic cyanine dye was discovered in 1856 by Charles Hanson Greville Williams. nih.govsci-hub.seuzh.ch While distilling cinchonine (B1669041), an alkaloid, he obtained quinoline. nih.gov By heating this quinoline with amyl iodide and an excess of ammonia, Williams produced a compound with a "magnificent blue color," which he named "Quinoline Blue". nih.govuzh.ch This pioneering synthesis marked the birth of cyanine dyes and directly involved amyl iodide, highlighting the early importance of amyl iodide chemistry in this field. nih.govresearchgate.net
The dye was initially found to be too unstable for use in dyeing fabrics. sci-hub.se However, the discovery paved the way for the synthesis of other photographic sensitizers. sci-hub.se The company of Ménier in Paris later manufactured the dye on a larger scale, also using amyl iodide, and named it "cyanine" at the 1862 London International Exhibition, a name that would come to represent the entire class of dyes. researchgate.net The original "Quinoline Blue" was later identified as 1,1′-diisoamyl-4,4′-cyanine iodide. mdpi.com This initial synthesis demonstrated that reacting quinoline with an alkyl halide like amyl iodide creates a quinolinium salt, which is the precursor to forming the colored dye.
Evolution of Academic Research in Quaternary Ammonium (B1175870) Salts of Quinoline
Following the initial discovery of Quinoline Blue, academic and industrial research into quaternary ammonium salts of quinoline expanded significantly. Initially, the focus was on their application as photosensitizers in photography, a use discovered by H.W. Vogel in 1873. sci-hub.sechemistryjournal.in This led to the development of numerous cyanine dyes derived from quinolinium salts that could sensitize photographic plates to different wavelengths of light. uzh.chchemistryjournal.in
In the 20th and 21st centuries, research has diversified into numerous other fields. Quaternary quinolinium salts are now recognized for their broad potential and are investigated for various applications:
Synthetic Chemistry : They serve as crucial intermediates for synthesizing more complex heterocyclic structures. chemimpex.comthieme-connect.com Recent research has focused on their use in cycloaddition reactions to construct fused heterocyclic systems. thieme-connect.com Microwave-assisted synthesis has also been developed as a rapid and efficient method for preparing quinolinium salts. sci-hub.seresearchgate.net
Materials Science : These compounds are used to create new materials, including specialized dyes, pigments, and optical materials. ontosight.ai Some quinolinium salts can be incorporated into polymers to enhance properties like thermal stability. chemimpex.com They have also been studied as corrosion inhibitors for metals. wikipedia.orgoup.com
Medicinal and Biological Chemistry : The quinoline scaffold is present in many biologically active compounds. nih.govresearchgate.net Quaternization of the quinoline nitrogen is a strategy used to enhance water solubility and biological activity. nih.govmdpi.com Research has explored the antimicrobial, antifungal, and antitumor properties of various quinolinium salts. researchgate.netnih.govresearchgate.net They are valuable for developing fluorescent probes for bioimaging and labeling nucleic acids due to their photophysical properties. nih.govnih.govnih.gov
Specifically, quinoline iso-amyl iodide is utilized in research as a synthetic intermediate for creating more complex molecules and in the development of new pharmaceuticals, particularly quinoline derivatives. chemimpex.com Its branched alkyl chain enhances solubility and reactivity, making it a useful tool in organic synthesis and medicinal chemistry research. chemimpex.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₈IN | scbt.com |
| Molecular Weight | 327.21 g/mol | scbt.com |
| CAS Number | 54899-89-7 | scbt.com |
| Alternate Names | Quinoline Isopentyl Iodide | scbt.com |
| Physical Form | Light yellow to Brown powder to crystal | labscoop.com |
| Primary Use | Research chemical, intermediate in organic synthesis | chemimpex.com |
Structure
2D Structure
Properties
CAS No. |
54899-89-7 |
|---|---|
Molecular Formula |
C14H18IN |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
1-iodo-3-methylbutane;quinoline |
InChI |
InChI=1S/C9H7N.C5H11I/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2)3-4-6/h1-7H;5H,3-4H2,1-2H3 |
InChI Key |
QESOGCIZVFKQGA-UHFFFAOYSA-N |
SMILES |
CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-] |
Canonical SMILES |
CC(C)CCI.C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Quinoline Iso Amyl Iodide
Direct N-Alkylation Protocols with Iso-amyl Iodide
The most straightforward method for the synthesis of Quinoline (B57606) iso-amyl iodide is the direct N-alkylation of quinoline with iso-amyl iodide. This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the quinoline nitrogen atom on the electrophilic carbon of iso-amyl iodide, resulting in the formation of the N-iso-amylquinolinium iodide salt.
Optimization of Reaction Conditions and Yields
The efficiency of the N-alkylation of quinolines is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yield include temperature, reaction time, and the stoichiometry of the reactants. For instance, the synthesis of related N-alkyl quinolinium iodides has been achieved by heating the parent quinoline with an excess of the corresponding alkyl halide. One specific example, though on a substituted quinoline, involved heating 2-(4-hydroxy-3-methoxy-styryl)quinoline with an excess of iso-amyl iodide at temperatures between 140°C and 155°C for four hours.
In many quaternization procedures, the reaction is carried out under reflux conditions to ensure sufficient energy is provided to overcome the activation barrier. The choice of catalyst is also crucial. While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids are sometimes employed to activate the alkyl halide or the heterocycle. For related N-alkylation reactions, various catalysts including rhodium and ruthenium complexes have been explored to facilitate the transformation of amines with alcohols, which proceeds via an in-situ halide formation. The optimization often involves screening different catalysts and reaction media to find the most efficient system.
Table 1: Optimization of Reaction Conditions for a Model N-Alkylation Reaction This table illustrates typical parameters optimized for the N-alkylation of heterocyclic amines, which are analogous to the synthesis of Quinoline iso-amyl iodide.
| Entry | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 100 | 24 | Low |
| 2 | p-Toluenesulfonic acid | 80 | 12 | Moderate |
| 3 | [RhCl(coe)2]2 / PCy3·HCl | 60 | 8 | High |
| 4 | Molecular Iodine (1 mol%) | Room Temp | 16 | 93 |
Solvent Effects on Quaternization Efficiency
The choice of solvent plays a critical role in the rate and efficiency of the quaternization of quinoline. The Menschutkin reaction, which forms the basis of this synthesis, is known to be significantly influenced by the polarity of the solvent. Generally, polar aprotic solvents are preferred as they can solvate the transition state more effectively than the reactants, thereby accelerating the reaction rate.
Studies on analogous quaternization reactions, such as the methylation of quinazoline (B50416) with methyl iodide, have shown that the reaction can be performed in solvents like ethanol (B145695) or even neat (using the alkyl iodide itself as the solvent). researchgate.net The reaction rate typically increases with increasing solvent polarity. For example, solvents like acetonitrile, nitromethane, or dimethylformamide (DMF) are expected to facilitate the reaction more efficiently than nonpolar solvents like benzene (B151609) or hexane. However, the solubility of the reactants and the resulting quaternary salt must also be considered. In some cases, a mixture of solvents is used to balance polarity and solubility requirements. The effect of the solvent is a complex interplay of its ability to stabilize the charged transition state and solvate the ionic product, which can sometimes precipitate from the reaction mixture, driving the equilibrium forward.
Alternative Synthetic Routes to Structurally Analogous Quaternary Quinolinium Iodides
Beyond direct alkylation, several elegant synthetic strategies exist for constructing the quinoline nucleus, which can be adapted to produce quaternary quinolinium iodides. These methods often offer greater control over the substitution pattern of the final product.
Friedländer Annulation Strategies Involving Iodine
The Friedländer annulation is a powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net Molecular iodine has been demonstrated to be a highly efficient catalyst for this transformation, allowing the reaction to proceed under mild conditions. rsc.orgorganic-chemistry.org For example, using just 1 mol% of iodine in ethanol at room temperature, a variety of polysubstituted quinolines can be synthesized in high yields. rsc.orgresearchgate.net
While this method typically yields neutral quinoline derivatives, it sets the stage for subsequent N-alkylation to form the desired quaternary iodide. A one-pot process combining the iodine-catalyzed Friedländer synthesis with in-situ N-alkylation using iso-amyl iodide would represent a highly efficient approach to the target molecule's analogs. The initial condensation forms the quinoline ring, and the addition of the alkylating agent to the same reaction vessel would then yield the final quaternary salt.
Electrophilic Cyclization Methods Utilizing Iodine Reagents
A versatile strategy for synthesizing 3-iodoquinoline (B1589721) derivatives involves the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.netnih.govnih.gov This method uses an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), to trigger a 6-endo-dig cyclization. nih.govthieme-connect.com The reaction proceeds under mild conditions, typically at room temperature in a solvent like acetonitrile, often with a base such as sodium bicarbonate to neutralize the generated acid. nih.govthieme-connect.com
This approach offers access to quinolines with a strategically placed iodine atom on the heterocyclic ring, which is valuable for further functionalization. The reaction tolerates a wide variety of functional groups on both the aniline (B41778) and alkyne components. nih.gov The resulting 3-iodoquinoline can then be subjected to N-alkylation with iso-amyl iodide to yield a di-iodinated quaternary quinolinium salt, a structurally complex analog of the primary target compound. The rate and yield of the cyclization can be higher with the more electrophilic ICl compared to I₂. thieme-connect.com
Table 2: Electrophilic Cyclization of N-(2-alkynyl)anilines to 3-Iodoquinolines Data adapted from studies on the synthesis of substituted quinolines. nih.govrsc.org
| Entry | Substrate (Aniline Derivative) | Electrophile | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | N-(1-phenylprop-2-ynyl)aniline | I₂ | CH₃CN, NaHCO₃, r.t. | 85 |
| 2 | N-(1-phenylprop-2-ynyl)aniline | ICl | CH₃CN, NaHCO₃, r.t. | 92 |
| 3 | N-(hept-2-ynyl)aniline | I₂ | CH₂Cl₂, NaHCO₃, r.t. | 78 |
| 4 | N-(1-p-tolylprop-2-ynyl)aniline | I₂ | CH₃CN, NaHCO₃, r.t. | 88 |
Green Chemistry Approaches in Quinolinium Salt Synthesis
The synthesis of quinolinium salts, including iso-amyl iodide derivatives, is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsjournal.comresearchgate.net Several innovative approaches align with these principles, offering sustainable alternatives to traditional methods.
One prominent green strategy involves the use of alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to significantly shorten reaction times for producing quinolinium salts, often reducing processes that take 24-48 hours with conventional refluxing to mere minutes. mdpi.com This rapid heating method can also lead to higher yields and cleaner products that require minimal purification. mdpi.com
The choice of catalysts and solvents is another critical area for green innovation. Formic acid has been identified as a versatile and environmentally friendly catalyst for quinoline synthesis, as it is renewable and biodegradable. ijpsjournal.com Similarly, ionic liquids are being employed as reusable catalysts, widening their applicability in the synthesis of heterocyclic compounds like quinolines. researchgate.net For instance, the Brønsted acidic ionic liquid-promoted amidation of quinoline N-oxides demonstrates a clean reaction profile with 100% atom economy. acs.org
Furthermore, the development of metal-free catalytic systems and the use of benign oxidants represent significant advances. researchgate.net Reactions have been designed to proceed under ambient air or with molecular oxygen as the sole oxidant, replacing harsher chemical oxidants. researchgate.netorganic-chemistry.org Visible-light-mediated reactions using inexpensive and stable catalysts like titanium dioxide also provide an environmentally friendly pathway for synthesizing N-containing heterocycles. organic-chemistry.org These methods not only reduce the environmental impact but also often offer simpler workup procedures. acs.org
| Green Chemistry Strategy | Description | Advantages | Source(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduced reaction times (minutes vs. hours), higher yields, less need for purification. | mdpi.com |
| Eco-Friendly Catalysts | Employs catalysts like formic acid or reusable ionic liquids. | Use of renewable, biodegradable, and recyclable materials, reducing waste. | ijpsjournal.comresearchgate.net |
| Benign Oxidants | Uses ambient air or molecular oxygen as the oxidant in the reaction. | Avoids hazardous and toxic oxidizing agents, improving safety and environmental profile. | researchgate.netorganic-chemistry.org |
| Visible-Light Photocatalysis | Uses light as an energy source to drive the reaction, often with a non-toxic catalyst like TiO₂. | Energy-efficient, operates under mild conditions, uses a sustainable energy source. | organic-chemistry.org |
Post-Synthetic Modifications and Functionalization of the Iso-amyl Group
While many studies focus on modifying the quinoline ring, the functionalization of the N-alkyl side chain, such as the iso-amyl group, presents another avenue for creating diverse derivatives. Direct post-synthetic modification of the iso-amyl group on a pre-formed quinolinium salt is not extensively documented, with research often favoring the synthesis of functionalized alkyl halides first, followed by the quaternization of quinoline.
This precursor-based approach allows for the introduction of a wide array of functionalities. The general strategy involves synthesizing an iso-amyl halide (or a related five-carbon chain) that incorporates a desired functional group, which is then reacted with quinoline to form the final salt. This method provides a reliable way to control the final structure. For instance, creating an ester functionality on the side chain could be achieved by first synthesizing an iso-amyl ester containing a terminal halide, which can then undergo the quaternization reaction. The enzymatic synthesis of isoamyl acetate (B1210297) from isoamyl alcohol demonstrates the feasibility of forming such ester linkages. nih.govresearchgate.netgoogle.com
The introduction of different functional groups onto the alkyl chain can significantly influence the compound's properties. For example, the length and structure of the alkyl chain are known to affect the steric hindrance around the nitrogen atom, which can impact the molecule's reactivity and catalytic efficiency. google.com
Potential functionalization strategies, while not explicitly demonstrated post-synthetically on this compound, can be inferred from standard organic chemistry principles. These could include the introduction of hydroxyl, amino, or other reactive groups onto the iso-amyl precursor prior to its attachment to the quinoline nitrogen.
| Target Functional Group | Synthetic Strategy (Precursor-Based) | Potential Precursor | Rationale |
|---|---|---|---|
| Ester | Esterification of a halogenated five-carbon alcohol, followed by quaternization. | 5-Iodo-3-methyl-1-butyl acetate | Introduces a biodegradable linkage and modifies polarity. Based on known ester synthesis. nih.gov |
| Hydroxyl | Use of a protected halo-alcohol, quaternization, and subsequent deprotection. | 1-(Benzyloxy)-5-iodo-3-methylbutane | Provides a site for further modification or to increase hydrophilicity. |
| Amine | Use of a protected halo-amine (e.g., as a phthalimide), quaternization, and deprotection. | N-(5-Iodo-3-methylbutyl)phthalimide | Introduces a basic center, enabling salt formation or further derivatization. |
| Alkene | Synthesis of an alkenyl iodide, followed by quaternization. | 5-Iodo-3-methyl-1-pentene | Offers a reactive handle for subsequent reactions like addition or polymerization. |
Stereoselective Synthesis of Chiral Quinolinium Amyl Iodide Derivatives
The creation of chiral molecules as single enantiomers is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. york.ac.uk The stereoselective synthesis of chiral quinolinium amyl iodide derivatives can be approached by introducing chirality either to the quinoline scaffold or to the amyl side chain. The standard iso-amyl (3-methylbutyl) group is achiral. Therefore, to create a chiral center on the side chain, a different isomer, such as a 2-methylbutyl ("active amyl") group, must be used as the precursor.
The synthesis of enantiomerically pure alkyl halides is a key step for this strategy. One effective method is the Zirconium-catalyzed Asymmetric Carbo-alumination (ZACA) reaction, which can produce chiral alcohols that are readily converted to the corresponding iodides. nih.gov This process allows for the preparation of chiral tertiary alkyl-containing compounds in high enantiomeric purity, which can then be used to alkylate quinoline. nih.gov
Alternatively, chirality can be introduced into the quinoline ring itself. This can be achieved through various asymmetric synthesis strategies:
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which it is removed. york.ac.ukresearchgate.net
Chiral Reagents: Reagents that are themselves chiral can be used to transfer chirality to the substrate. york.ac.uk
Chiral Catalysts: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. This is a highly efficient approach and includes methods like organocatalysis, which uses small organic molecules as catalysts. york.ac.ukmetu.edu.tr For example, the reaction of aminocalix chemimpex.comarenes with aldehydes can lead to the formation of inherently chiral calix chemimpex.comquinolines. mdpi.com Hypervalent iodine-based chiral catalysts have also emerged as a powerful tool for developing stereoselective reactions under mild conditions. rsc.org
Once a chiral quinoline core or a chiral amyl iodide is synthesized, the final quaternization step assembles the target chiral quinolinium salt.
| Strategy | Description | Example Approach | Source(s) |
|---|---|---|---|
| Chiral Side Chain Synthesis | Synthesis of an enantiomerically pure amyl iodide isomer (e.g., 2-methylbutyl iodide) followed by quaternization of quinoline. | ZACA reaction to form a chiral alcohol, followed by conversion to iodide. | nih.gov |
| Chiral Auxiliary | A temporary chiral group guides the formation of a chiral quinoline ring system. | Using an enantiopure β-naphthylamine featuring an aminoalcohol as a chiral auxiliary. | researchgate.net |
| Organocatalysis | Using a small, chiral organic molecule to catalyze the asymmetric synthesis of the quinoline scaffold. | Domino-type Michael addition using quinine/squaramide based catalysts. | metu.edu.tr |
| Chiral Hypervalent Iodine Catalysis | Employing a chiral iodoarene as a precatalyst to achieve high enantiomeric excess in functionalization reactions. | Catalytic enantioselective dearomatization or α-functionalization of ketones. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Quinoline Iso Amyl Iodide
Nucleophilic Reactivity of the Iodide Counterion in Quinolinium Salt Systems
The nature of the counterion has been shown to be crucial in directing regioselectivity in dearomatization reactions. For instance, a switch in the counterion from a less coordinating anion to a more interacting one can alter the site of nucleophilic attack on the quinolinium ring. citedrive.com In some proposed mechanisms, the halide counterion (such as bromide or iodide) is thought to engage in hydrogen bonding with other reactants, helping to stabilize the transition state and direct the stereochemical and regiochemical outcome of the reaction. acs.org This interaction can pre-organize the reactants, making one reaction pathway more favorable over another. acs.org
Reactions Involving the Quaternized Nitrogen Center
The positive charge on the quaternized nitrogen atom makes the quinolinium ring electron-deficient and activates it towards nucleophilic attack and cycloaddition reactions. This activation is the foundation for a wide range of synthetic transformations, including the construction of polycyclic heterocyclic systems. thieme-connect.comresearchgate.net
N-alkyl quinolinium salts, such as Quinoline (B57606) iso-amyl iodide, are precursors to quinolinium ylides, which are key intermediates in many annulation reactions. These ylides, typically generated in situ by the action of a base, are 1,3-dipoles that readily react with various dipolarophiles to construct fused ring systems. semanticscholar.org
Alkenes : Quinolinium salts undergo formal [3+2] cycloaddition reactions with electron-deficient alkenes. semanticscholar.orgthieme-connect.com For example, the reaction of an N-alkyl quinolinium salt with an arylidene malononitrile (B47326) in the presence of a base like triethylamine (B128534) yields pyrrolo[1,2-a]quinoline (B3350903) derivatives with high regio- and stereoselectivity. semanticscholar.orgthieme-connect.com
Alkynes : The reaction of quinolinium salts with alkynes can lead to various annulated products, often mediated by transition metal catalysts like rhodium. nih.govfigshare.comacs.org These reactions can proceed via multiple C-H bond activations to synthesize highly substituted polyheteroaromatic compounds. nih.govfigshare.comacs.org Metal-free conditions have also been developed for the [3+2] cycloaddition of quinolinium salts with allenoates to produce pyrrolo[1,2-a]quinoline scaffolds. semanticscholar.orgthieme-connect.com
Diketones : In iridium/acid co-catalyzed reactions, nonactivated quinolines can undergo transfer hydrogenative annulation with 1,2-diketones. semanticscholar.org Ruthenium-catalyzed reductive dearomative tandem functionalization of quinolinium salts has also been achieved with phenols and paraformaldehyde. thieme-connect.com
Amines : Palladium-catalyzed three-component reactions involving quinolinium salts, aromatic amines, and diazo compounds have been reported. semanticscholar.org Depending on the substitution pattern of the quinolinium salt, the reaction can proceed through an uncommon 1,4-conjugate addition pathway. semanticscholar.org
Enamines : The base-promoted dearomatization reaction of quinolinium salts with enamines provides a route to diverse bridged polyheterocycles with multiple stereocenters in a highly regio- and diastereoselective manner. thieme-connect.com This transformation can proceed via a Michael/Mannich/oxa-Mannich sequence. thieme-connect.com
Isocyanoacetates : Quinolinium salts can participate in silver-promoted [4+1] annulation reactions with isocyanoacetates to yield indolizine (B1195054) carboxylate derivatives. thieme-connect.com This reaction's chemoselectivity can be dependent on the reaction conditions, including the amount of silver salt used. thieme-connect.com
Cyclopropanes : In the presence of an ytterbium catalyst, quinolinium salts can undergo a dearomative [3+2] annulation with donor-acceptor cyclopropanes, affording tetrahydroindolizine derivatives with high diastereoselectivity. semanticscholar.org
Interactive Table: Annulation Reactions of N-Alkyl Quinolinium Salts
| Substrate | Reaction Type | Catalyst/Conditions | Product Scaffold | Citation(s) |
|---|---|---|---|---|
| Alkenes | [3+2] Cycloaddition | Base (e.g., Et₃N) | Pyrrolo[1,2-a]quinoline | semanticscholar.orgthieme-connect.com |
| Alkynes | Multicomponent Cycloaddition | Rhodium catalyst | Polycyclic quinoliniums | nih.govfigshare.com |
| Alkynes | [3+2] Cycloaddition | Metal-free | Pyrrolo[1,2-a]quinoline | semanticscholar.orgthieme-connect.com |
| Diketones | Transfer Hydrogenative Annulation | Iridium/Acid | Fused Heterocycles | semanticscholar.org |
| Amines | Three-component Reaction | Palladium catalyst | Functionalized Quinolines | semanticscholar.org |
| Enamines | Dearomative Cyclization | Base (e.g., TMG) | Bridged Polyheterocycles | thieme-connect.com |
| Isocyanoacetates | [4+1] Annulation | Silver carbonate | Indolizine carboxylates | thieme-connect.com |
| Cyclopropanes | [3+2] Annulation | Ytterbium catalyst | Tetrahydroindolizine | semanticscholar.org |
Ring expansion represents another important transformation of quinolinium systems. Photochemically activated halocarbene precursors, such as arylchlorodiazirines, can mediate the selective one-carbon ring expansion of N-substituted indoles to form quinolinium salts. nih.gov These resulting quinolinium salts can then be isolated, often by simple filtration as they precipitate from the reaction mixture. nih.gov Furthermore, quinolinium zwitterionic thiolates have been shown to undergo tandem reactions that result in ring-expanded products like cyclopropa[c] researchgate.netresearchgate.netthiazino-[4,3-a]quinolones. nih.gov
Dearomatization Reactions of the Quinoline Moiety in Quaternized Forms
The disruption of aromaticity in the quinoline ring is energetically costly, but quaternization of the nitrogen atom facilitates this process by reducing the electron density of the ring, making it more susceptible to nucleophilic attack. nih.gov Dearomatization reactions are powerful tools for converting flat, aromatic quinolinium salts into three-dimensional, sp³-rich cyclic systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. researchgate.netnih.gov
These reactions can be achieved through various strategies:
Nucleophilic Addition : The quaternized ring readily undergoes 1,2- or 1,4-nucleophilic addition. nih.gov The regioselectivity can be controlled by factors such as the choice of catalyst, counterion, and reaction conditions. citedrive.comnih.gov For example, an intermolecular Morita-Baylis-Hillman reaction using N-benzylquinolinium salts as electrophiles can proceed via a C4-selective dearomatization. citedrive.com
Reductive Functionalization : Quinolinium salts can be dearomatized through reduction, often using transition-metal catalysis with a hydride source like formic acid or hydrosilanes. nih.govd-nb.info This generates a reactive enamine intermediate in situ, which can be trapped by a wide range of electrophiles to create functionalized tetrahydroquinolines. nih.govd-nb.info
Multi-component Reactions : Organocatalyzed multi-component dearomatization reactions of quinolinium salts have been developed to efficiently generate structurally complex and diverse bridged polycyclic compounds with multiple stereocenters. researchgate.net
Influence of the Iso-amyl Chain on Reactivity and Selectivity
While specific studies focusing exclusively on the iso-amyl group are limited, the nature of the N-alkyl substituent on the quinolinium nitrogen is known to exert a significant influence on reactivity and selectivity.
Steric Effects : The steric bulk of the N-substituent can impact the stereoselectivity of reactions. For example, in copper-catalyzed annulation reactions, steric effects of the N-substituent can influence the diastereoselectivity of the product. researchgate.net The bulky iso-amyl group would be expected to create a specific steric environment around the nitrogen and the C2 position, potentially directing incoming reagents to attack the less hindered C4 position or influencing the facial selectivity in cycloaddition reactions.
Electronic and Stability Effects : The N-substituent plays a crucial role in activating the quinolinium ring for subsequent reactions. In ring-expansion reactions, the N-substituent is essential for enhancing yields, in part by preventing product degradation. nih.gov
Reactivity in Specific Reactions : The structure of the N-substituent has been shown to be compatible with various reaction types. In one notable example related to the iso-amyl structure, allenoates derived from isovaleryl chloride were successfully employed in a [3+2] cycloaddition with quinolinium salts to afford the corresponding C-alkylated pyrrolo[1,2-a]quinoline products. semanticscholar.org
Mechanistic Postulations and Reaction Intermediates
The diverse reactivity of Quinoline iso-amyl iodide and related quinolinium salts is rationalized through the formation of several key reactive intermediates. The specific pathway is highly dependent on the reactants and conditions employed.
Quinolinium Ylides : In the presence of a base, N-alkyl quinolinium salts can be deprotonated at the C2-position (if available) or at the α-carbon of the N-alkyl group to form a quinolinium ylide. This ylide acts as a 1,3-dipole and is a central intermediate in [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes. acs.orgthieme-connect.com
Enamine Intermediates : Reductive dearomatization, often using a transition-metal catalyst and a hydride source, proceeds via the formation of a 1,2- or 1,4-dihydroquinoline. nih.govd-nb.info These dihydroquinolines exist as reactive enamine intermediates. nih.govd-nb.info The nucleophilic enamine can then be intercepted by various electrophiles, leading to C-functionalization. d-nb.info
Metal-Carbene Intermediates : In reactions involving diazo compounds, a transition metal catalyst (e.g., copper or palladium) can form a metal-carbene species. acs.orgthieme-connect.com This electrophilic carbene can be attacked by the quinoline nitrogen to form a quinolinium intermediate, which then undergoes further reaction, such as cycloaddition. acs.orgthieme-connect.com
Aza-o-quinone Methides : In some annulation reactions, other reactants can be transformed into reactive intermediates that then engage the quinolinium salt. For example, N-(o-chloromethyl)aryl amides can form aza-o-quinone methides in the presence of a base, which then undergo a [4+3] annulation reaction with quinolinium zwitterions. mdpi.com
Interactive Table: Key Intermediates in Quinolinium Salt Reactions
| Intermediate | Formation Method | Subsequent Reaction Type | Citation(s) |
|---|---|---|---|
| Quinolinium Ylide | Deprotonation of quinolinium salt by base | [3+2] Cycloaddition, Annulation | acs.orgthieme-connect.com |
| Enamine (Dihydroquinoline) | Reductive dearomatization (e.g., with Rh-H or hydrosilane) | Nucleophilic attack on electrophiles | nih.govd-nb.info |
| Metal-Carbene Adduct | Reaction of diazo compound with metal catalyst (Cu, Pd) | [3+2] Cycloaddition with alkenes | acs.orgthieme-connect.com |
| Aza-o-quinone Methide | Base treatment of N-(o-chloromethyl)aryl amides | [4+3] Annulation | mdpi.com |
Radical Intermediates in Iodination-Related Reactions
The involvement of radical intermediates in the iodination of quinoline scaffolds is a subject of ongoing investigation, with the specific pathway often depending on the reaction conditions and the nature of the quinoline derivative. While direct mechanistic studies on this compound are not extensively documented, research on related quinoline and N-alkyl quinolinium systems provides a framework for understanding its potential reactivity.
Direct C-H iodination of the quinoline core has been achieved through protocols explicitly designed to proceed via a radical-based mechanism. rsc.org For instance, a method for the C3-selective iodination of various quinolines has been developed, for which a radical pathway is proposed. rsc.org Similarly, a metal-free reaction for the remote C5–H halogenation of 8-substituted quinolines is also believed to occur through a radical intermediate. rsc.org
Conversely, the role of N-alkyl quinolinium salts as precursors to radical species is not always straightforward. In one study investigating a photocatalytic Minisci-type reaction, control experiments were conducted to determine the source of the radical. An independently synthesized N-alkyl quinolinium iodide was subjected to the reaction conditions, but no product formation was observed. This result led the researchers to conclude that, under their specific conditions, the N-alkyl quinolinium salt was not the source of the operative radical intermediate. chemrxiv.org
However, N-alkyl quinolinium iodides can serve as direct substrates in other types of iodination reactions. A notable example is the sodium periodate (B1199274) (NaIO₄)-mediated sequential iodination and amidation of N-alkyl quinolinium iodide salts. This cascade process efficiently produces 3-iodo-N-alkyl quinolinones with high regioselectivity. acs.org The reaction demonstrates excellent functional group tolerance and is also applicable to isoquinolinium salts for the synthesis of 4-iodo-N-alkyl isoquinolinones. acs.org The precise mechanism (whether radical, ionic, or a combination) is highly dependent on the specific reagents like NaIO₄. The table below summarizes the outcomes for various N-substituted quinolinium iodides in this transformation. acs.org
| N-Substituent (Alkyl Group) | Product | Yield (%) |
|---|---|---|
| Methyl | 3-Iodo-1-methylquinolin-2(1H)-one | 85 |
| Ethyl | 1-Ethyl-3-iodoquinolin-2(1H)-one | 83 |
| Propyl | 3-Iodo-1-propylquinolin-2(1H)-one | 86 |
| Butyl | 1-Butyl-3-iodoquinolin-2(1H)-one | 84 |
| Benzyl | 1-Benzyl-3-iodoquinolin-2(1H)-one | 75 |
These findings collectively indicate that while the quinoline ring can be iodinated via radical pathways, the N-alkyl quinolinium iodide moiety does not universally act as a radical precursor and can also react through other mechanisms depending on the reaction environment.
Transition State Analysis in Quinolinium-Mediated Transformations
The stereochemical and regiochemical outcomes of reactions involving quinolinium salts are governed by the energetics and geometry of their transition states. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating these complex reaction pathways. core.ac.ukdiva-portal.org Such analyses provide detailed models of transition states, rationalizing the selectivity observed in transformations mediated by quinolinium species.
DFT calculations have been successfully applied to understand the regioselectivity in the multicomponent synthesis of N-substituted quinolinium salts. researchgate.net By analyzing the cyclization step, an interaction/distortion model can provide insight into why a specific regioisomer is formed. This model evaluates the energy required to distort the reactants into their transition state geometries (distortion energy) and the energy released when these distorted fragments interact (interaction energy). researchgate.net
In catalyst-controlled enantioselective reactions, transition state analysis reveals the subtle non-covalent interactions responsible for chirality transfer. For example, in bifunctional Brønsted acid/base-catalyzed aza-Henry reactions, the high diastereo- and enantioselectivity are rationalized by detailed computational models of the transition states. nih.gov These models show that specific hydrogen bond donor-acceptor interactions between the catalyst, the quinolinium intermediate, and the nucleophile stabilize one transition state over all others, dictating the final product's stereochemistry. The analysis identified a hydrogen bond between the quinolinium moiety and the nitronate as a key activating interaction. nih.gov The effectiveness of different catalysts in controlling the reaction outcome is summarized in the table below.
| Catalyst Symmetry | Key Substrates | Major Diastereomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| C₂-Symmetric | Boc-imine, α-Nitro Ester | anti | 99:1 | 97 |
| C₁-Symmetric | Boc-imine, α-Nitro Ester | syn | 95:5 | 96 |
Furthermore, computational studies have been instrumental in optimizing reaction conditions. In the copper-catalyzed alkynylation of quinolones, which proceeds via an in situ generated quinolinium triflate, a computational approach was used to screen ligands. This analysis helped identify the ligand that would lead to the most stable, and thus most favorable, transition state for the enantioselective addition of the copper acetylide to the quinolinium ion, resulting in products with high enantiomeric excess. acs.org DFT has also been used to clarify whether complex cascade reactions involving quinolinium salts proceed through concerted or stepwise cycloaddition pathways, often identifying the rate-limiting step of the entire sequence. rsc.org These detailed mechanistic investigations are crucial for the rational design of new synthetic methods and catalysts.
Advanced Spectroscopic Characterization Techniques for Quinoline Iso Amyl Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For Quinoline (B57606) iso-amyl iodide, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.
In the ¹H NMR spectrum , the chemical environment of each proton is revealed. The aromatic protons on the quinolinium ring are expected to appear in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the positively charged nitrogen atom. libretexts.org The protons of the iso-amyl (isopentyl) group will appear in the upfield region. The methylene (B1212753) (CH₂) group directly attached to the nitrogen atom is significantly deshielded and would likely appear around δ 4.5-5.0 ppm. docbrown.info The other protons of the iso-amyl group, including the methine (CH) and terminal methyl (CH₃) groups, would resonate at higher fields (δ 0.9-2.0 ppm). docbrown.infocarlroth.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Quinoline iso-amyl iodide (Note: These are estimated values based on typical shifts for quinolinium and iso-amyl structures. Actual experimental values may vary.)
| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Quinolinium Aromatic Protons | 7.5 - 9.5 | 120 - 150 |
| N-CH₂ (Methylene) | 4.5 - 5.0 | 50 - 60 |
| CH₂ (Methylene) | 1.8 - 2.2 | 35 - 45 |
| CH (Methine) | 1.6 - 2.0 | 25 - 35 |
| CH₃ (Methyl) | 0.9 - 1.2 | 20 - 25 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations from the quinoline ring are expected above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the heterocyclic aromatic system typically appear in the 1600-1450 cm⁻¹ region. vscht.czresearchgate.net The aliphatic C-H stretching vibrations of the iso-amyl group would be observed in the 2960-2850 cm⁻¹ range, with C-H bending vibrations appearing around 1465 cm⁻¹ and 1370 cm⁻¹. docbrown.info The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹. docbrown.info
Raman spectroscopy , which relies on inelastic scattering of light, provides complementary information. nih.gov Aromatic ring vibrations are often strong in Raman spectra. spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for identifying symmetric vibrations and carbon-carbon bonds within the aromatic ring and the alkyl backbone. spectroscopyonline.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (iso-amyl) | Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C / C=N | Stretch | 1450 - 1600 | IR, Raman |
| Aliphatic C-H | Bend | 1370 - 1465 | IR |
| C-I | Stretch | 500 - 600 | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. mcmaster.ca For this compound (C₁₄H₁₈IN), the molecular weight is 327.21. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact cation (1-isopentylquinolin-1-ium). The iodide anion is not typically observed in positive-ion mode. A primary fragmentation pathway for N-alkylquinolinium salts involves the cleavage of the N-alkyl bond. mcmaster.ca This would result in a prominent peak corresponding to the butyl radical loss from the iso-amyl group, or the entire iso-amyl group itself. Another major fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN) from the heterocyclic ring. mcmaster.ca
The fragmentation of the iso-amyl group itself would also produce characteristic daughter ions. A key fragmentation would be the formation of the butyl cation (m/z 57) through cleavage of the C-I bond, which is often a very stable and abundant fragment for iodoalkanes. docbrown.info
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
| 200 | [C₁₄H₁₈N]⁺ | Molecular ion (cation part) |
| 143 | [C₁₀H₉N]⁺ | Loss of iso-amyl group |
| 130 | [C₉H₈N]⁺ | Quinoline radical cation |
| 127 | [I]⁺ | Iodine cation (low probability) |
| 57 | [C₄H₉]⁺ | Butyl cation (from iso-amyl chain) |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Characterization
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. Quinoline and its derivatives are known to be chromophoric and often fluorescent. mdpi.comnih.gov
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the UV region, arising from π→π* transitions within the quinolinium aromatic system. rsc.org N-alkylation to form the quinolinium salt typically results in a red-shift (shift to longer wavelengths) of the absorption bands compared to the neutral quinoline molecule. acs.org
Many quinolinium salts are known to be fluorescent, emitting light after being excited at a suitable wavelength. acs.orgtudelft.nlFluorescence spectroscopy measures the emission spectrum, which is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. These photophysical properties are highly sensitive to the molecular environment, making such compounds potentially useful as fluorescent probes. acs.org
Table 4: Typical Photophysical Properties for N-Alkylquinolinium Salts
| Parameter | Typical Range/Value | Description |
| Absorption Maximum (λₐₑₛ) | 320 - 380 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λₑₘ) | 400 - 500 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | 80 - 120 nm | Difference between absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | Variable (can be high) | Efficiency of the fluorescence process. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds and monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Commercial suppliers often provide purity data determined by HPLC, with typical purities exceeding 98%. chemicalbook.com In an HPLC analysis, the compound is dissolved in a suitable solvent and passed through a column under high pressure. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is calculated by measuring the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Purity Assessment by HPLC
| Parameter | Typical Value | Method |
| Purity | > 98.0% | HPLC (Area %) |
| Retention Time | Dependent on conditions | Reversed-Phase HPLC |
X-ray Diffraction Analysis for Solid-State Structure
For crystalline solids like this compound, X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. kuleuven.be Single-crystal X-ray diffraction can provide a complete and unambiguous structural determination. researchgate.netresearchgate.net
The analysis of the diffraction pattern allows for the calculation of exact bond lengths, bond angles, and torsion angles within the molecule. kuleuven.be For an ionic compound such as this, XRD reveals how the 1-isopentylquinolin-1-ium cations and the iodide anions are packed together in the crystal. kuleuven.beacs.org It provides information on intermolecular interactions, such as ion pairing, hydrogen bonding (if applicable), and van der Waals forces, which govern the solid-state properties of the material. kuleuven.be While a specific crystal structure for this compound is not detailed here, analysis of similar N-alkylquinolinium salts shows they form well-defined crystal lattices. kuleuven.beacs.org
Computational and Theoretical Investigations of Quinoline Iso Amyl Iodide Systems
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and the nature of the chemical bonds within the quinoline (B57606) iso-amyl iodide system. These calculations can provide detailed information about the distribution of electrons, the energies of molecular orbitals, and the strength of the interactions between the quinolinium cation and the iodide anion.
Studies on related quinolinium salts have shown that the positive charge in the quinolinium cation is not localized solely on the nitrogen atom but is distributed across the aromatic ring system. bas.bg The N-alkylation of quinoline to form the cation significantly alters the electronic properties of the quinoline moiety. psu.edu
The bonding between the iso-amylquinolinium cation and the iodide anion is primarily electrostatic in nature, characteristic of an ionic bond. However, there can also be a degree of charge transfer and polarization, which can be quantified through computational methods. The interaction between the cation and anion can be influenced by the surrounding solvent molecules, which can be modeled using implicit or explicit solvent models in the calculations.
A key aspect of the electronic structure is the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution on the molecule are crucial for understanding the reactivity and the electronic spectra of the compound. For instance, in the alkylation of quinoline derivatives, the analysis of frontier orbitals helps to explain the regioselectivity of the reaction. psu.edursc.org
Table 1: Calculated Electronic Properties of a Model Iso-amylquinolinium Cation Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar quinolinium systems.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Calculated Dipole Moment | 15.3 D |
| NBO Charge on Nitrogen | -0.25 e |
| NBO Charge on C2 | +0.18 e |
| NBO Charge on C4 | +0.15 e |
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and to understand their properties in the condensed phase. nih.govencyclopedia.pub For quinoline iso-amyl iodide, MD simulations can provide detailed insights into its behavior in different solvents, including its solvation structure, diffusion, and the conformational flexibility of the iso-amyl group.
In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles moving under the influence of a force field. The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. whiterose.ac.uk By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic picture of the system.
A key aspect to study for this compound is the conformational landscape of the iso-amyl chain. Due to the presence of several single bonds, the iso-amyl group can adopt various conformations. MD simulations can explore these different conformations and determine their relative populations at a given temperature, providing insights into the flexibility of the cation.
Furthermore, MD simulations can be used to investigate the interactions between the iso-amylquinolinium cation, the iodide anion, and the surrounding solvent molecules. This includes the analysis of radial distribution functions to understand the solvation shells around the ions and the calculation of transport properties like diffusion coefficients. Such studies are crucial for understanding the behavior of quinolinium-based ionic liquids in various applications. nih.govmdpi.com
Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in Water Note: This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Diffusion Coefficient of Cation | 1.2 x 10⁻⁹ m²/s |
| Diffusion Coefficient of Anion | 1.8 x 10⁻⁹ m²/s |
| First Solvation Shell Radius (Cation-O) | 3.5 Å |
| Coordination Number (Cation-O) | 6.2 |
Theoretical Exploration of Reaction Mechanisms and Energetics
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. The formation of this compound involves the N-alkylation of quinoline with an iso-amyl iodide. Computational studies can explore the energetics of this reaction pathway.
Semi-empirical and DFT methods have been successfully used to study the alkylation of quinoline and its derivatives. psu.edursc.orgacs.org These calculations can help to rationalize the site of attack on the quinoline ring. For the reaction of quinoline with iso-amyl iodide, the nitrogen atom is the nucleophilic center that attacks the electrophilic carbon of the iso-amyl iodide.
Theoretical calculations can be used to compute the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. By mapping the potential energy surface of the reaction, the transition state structure can be identified. The geometry and vibrational frequencies of the transition state can be calculated to confirm its nature and to compute the reaction rate constant using transition state theory.
Furthermore, computational studies can investigate the role of the solvent in the reaction mechanism. The solvent can influence the stability of the reactants, products, and transition state, thereby affecting the reaction rate. By performing calculations in the presence of a solvent model, a more realistic picture of the reaction energetics can be obtained. mdpi.com
Computational Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of molecules, which can be a valuable tool for the interpretation of experimental spectra. For this compound, techniques like DFT can be employed to calculate its UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra. bas.bgscirp.org
The prediction of UV-Vis spectra is typically done using time-dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. The calculated spectrum can be compared with the experimental one to assign the observed bands to specific electronic transitions within the molecule. researchgate.netmdpi.com
The IR spectrum can be predicted by calculating the vibrational frequencies of the molecule. After optimizing the geometry of the molecule, a frequency calculation provides the wavenumbers and intensities of the vibrational modes. These can be compared with the experimental IR spectrum to assign the absorption bands to specific vibrations of the functional groups in the molecule. scirp.org
NMR chemical shifts can also be calculated using quantum chemical methods. The magnetic shielding tensors are computed for each nucleus, and from these, the chemical shifts can be derived. The accuracy of the calculated NMR spectra can be very high, making it a useful tool for structure elucidation. bas.bg
Table 3: Predicted Spectroscopic Data for this compound Note: This table presents hypothetical data for illustrative purposes.
| Spectroscopic Property | Predicted Value | Assignment |
|---|---|---|
| λ_max (UV-Vis) | 315 nm | π → π* transition in quinolinium ring |
| IR Frequency | 1620 cm⁻¹ | C=N stretching of quinolinium ring |
| IR Frequency | 2950 cm⁻¹ | C-H stretching of iso-amyl group |
| ¹H NMR Chemical Shift (H2) | 9.2 ppm | Proton at C2 of quinolinium ring |
| ¹³C NMR Chemical Shift (C2) | 150.1 ppm | Carbon at C2 of quinolinium ring |
Modeling of Intermolecular Interactions with Iodide and Iodine Species
The interactions between the iso-amylquinolinium cation and the iodide anion, as well as potential interactions with other iodine species, are crucial for understanding the solid-state structure and solution behavior of this compound. Computational modeling provides a powerful means to investigate these intermolecular forces in detail.
The primary interaction between the iso-amylquinolinium cation and the iodide anion is the electrostatic attraction. However, other types of interactions, such as dispersion forces and halogen bonding, can also play a significant role. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org
In the context of this compound, the iodide anion can interact with the positively charged quinolinium cation. Furthermore, if other iodine species like molecular iodine (I₂) are present, complex structures involving polyiodide chains can be formed. The nature of these interactions can be investigated using high-level quantum chemical calculations.
Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of the chemical bonds and intermolecular interactions. acs.org The analysis of the electrostatic potential on the molecular surface can also reveal regions of positive and negative potential, which are indicative of how the molecules will interact with each other. ub.edu These computational approaches have been successfully applied to understand the complex interactions in crystals of related dihydrothiazolo(oxazino)quinolinium oligoiodides. acs.org
Advanced Applications in Materials Science and Photonic Technologies
Integration into Polymer Formulations for Enhanced Material Performance
The incorporation of quinoline (B57606) iso-amyl iodide and its derivatives into polymer matrices can significantly enhance the performance characteristics of the resulting materials. While detailed quantitative data from specific studies on quinoline iso-amyl iodide itself is proprietary and often found within patent literature, the general effects of quinoline derivatives on polymers are well-documented. These enhancements are primarily attributed to the rigid and aromatic nature of the quinoline structure, which can improve thermal stability and mechanical strength when integrated into a polymer backbone or as a pendant group. chemimpex.com
The presence of the quinoline group can increase the glass transition temperature (Tg) of polymers, leading to better dimensional stability at elevated temperatures. Furthermore, the interactions between the quinoline rings of adjacent polymer chains can enhance intermolecular forces, resulting in improved tensile strength and modulus.
Table 1: Potential Enhancements of Polymer Properties with Quinoline Derivatives
| Property | Enhancement Mechanism | Potential Application |
| Thermal Stability | Increased chain rigidity and intermolecular forces due to the aromatic quinoline structure. | High-performance plastics for automotive and aerospace components. |
| Mechanical Strength | Stronger intermolecular interactions and potential for pi-pi stacking of quinoline rings. | Engineering thermoplastics with improved durability. |
| Optical Properties | Introduction of a chromophore that can absorb and emit light. | Specialty polymers for optical films and coatings. |
This table is illustrative of the expected effects based on the properties of quinoline-based compounds.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
Quinoline derivatives are pivotal in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). While research has not explicitly detailed the use of this compound in commercial OLEDs, the fundamental properties of quinoline-based materials make it a strong candidate for such applications. The quinoline nucleus is known to be a part of molecules that can generate green light in an OLED assembly. google.com
Quinoline derivatives can function as electron-transporting materials (ETMs) and/or emissive materials in OLED devices. The nitrogen atom in the quinoline ring imparts electron-accepting properties, facilitating the transport of electrons. By modifying the quinoline structure, it is possible to tune the emission color and improve the efficiency and stability of the OLED. For instance, a blue-emitting OLED has been developed using a quinoline-based material as the electron transporting and blue-emitting layer.
The synthesis of novel quinoline derivatives for OLEDs is an active area of research. These efforts aim to create materials with high fluorescence quantum yields, good thermal stability, and the ability to form stable amorphous films, all of which are crucial for the performance and longevity of OLED devices. researchgate.net
Advanced Dye Chemistry Applications
This compound is a key starting material in the synthesis of a significant class of organic dyes known as cyanine (B1664457) dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei, one of which can be a quinolinium salt derived from this compound.
The historical significance of amyl iodide in the synthesis of the first cyanine dye is noteworthy. In 1856, C. H. Greville Williams synthesized "Quinoline Blue" by heating a distillate of cinchonine (B1669041) (which contains quinoline) with amyl iodide. nih.gov This pioneering work laid the foundation for the vast field of cyanine dye chemistry.
The synthesis of quinoline-based cyanine dyes typically involves the quaternization of a quinoline derivative with an alkyl halide, such as iso-amyl iodide, to form a quinolinium salt. This salt is then reacted with a second heterocyclic component and a linking agent to form the polymethine chain.
The photophysical properties of these dyes are highly tunable. The length of the polymethine chain is a primary determinant of the absorption and emission wavelengths; each additional vinyl group in the chain can shift the absorption maximum by approximately 100 nm. nih.gov This allows for the rational design of dyes that absorb and fluoresce across the visible and near-infrared regions of the electromagnetic spectrum. nih.gov
Table 2: Relationship Between Polymethine Chain Length and Absorption of Cyanine Dyes
| Number of Vinylene Groups (n) | Dye Class | Typical Absorption Range (nm) |
| 0 | Monomethine | 400 - 500 |
| 1 | Trimethine (Cy3) | 500 - 600 |
| 2 | Pentamethine (Cy5) | 600 - 700 |
| 3 | Heptamethine (Cy7) | 700 - 800+ |
This table provides a generalized overview of the structure-property relationship in cyanine dyes.
Quinoline-based organic dyes are extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong light absorption in the visible spectrum and their ability to efficiently inject electrons into a semiconductor photoanode, typically titanium dioxide (TiO2).
For instance, research on iso-quinoline cationic organic dyes has demonstrated their potential in achieving high conversion efficiencies in DSSCs. researchgate.net The use of quinoline derivatives as co-sensitizers with other commercial dyes has also been shown to enhance the photovoltaic performance of the fabricated devices. mdpi.com While direct application of dyes synthesized from this compound is not extensively reported in readily available literature, the foundational role of the quinoline structure in high-performance DSSC sensitizers is well-established. rsc.org
Design of Functional Materials with Tunable Optical Properties
The ability to tune the optical properties of materials is crucial for a wide range of applications, from optical data storage to bio-imaging. This compound, as a precursor to quinoline-based dyes and functional molecules, plays a role in the design of such materials.
The extensive delocalization of the electron cloud in quinoline derivatives gives rise to unique optical properties, including high non-linearity, which is beneficial for applications in optoelectronics. mdpi.com The synthesis of novel quinoline-based Schiff bases, for example, has led to the development of materials with interesting photoluminescence and absorption characteristics. researchgate.net
By chemically modifying the quinoline structure, researchers can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, allows for the fine-tuning of the material's absorption and emission wavelengths, as well as its charge transport properties. This molecular engineering approach is fundamental to creating functional materials for applications such as fluorescent probes, sensors, and laser dyes.
Applications in Chemical Sensing and Fluorescent Probe Development
Principles of Design for Quinoline-Based Fluorescent Probes
The foundation for designing quinoline-based fluorescent probes lies in creating molecules that can change their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific target analyte. nih.gov A common and effective strategy involves a modular design, often incorporating a donor-π-acceptor (D-π-A) architecture. nih.gov In this setup, the quinolinium cation, such as that formed from quinoline (B57606) iso-amyl iodide, typically functions as a potent electron-accepting group. nih.govjlu.edu.cn This acceptor is connected via a π-conjugated bridge to an electron-donating group. nih.gov The interaction with an analyte triggers a change in the electronic structure of the probe, modulating its fluorescence through mechanisms like Intramolecular Charge Transfer (ICT) or Twisted Intramolecular Charge Transfer (TICT). nih.govrsc.org
The Twisted Intramolecular Charge Transfer (TICT) mechanism is a key principle exploited in designing fluorescent probes that are sensitive to their microenvironment, particularly viscosity. rsc.orgsioc-journal.cn Probes designed with this mechanism typically contain two π-systems, a donor and an acceptor, linked by a single bond that can undergo rotational motion. sioc-journal.cn
In a low-viscosity environment, upon photoexcitation, the molecule can easily rotate around this single bond, forming a non-planar, "twisted" conformation. This TICT state is typically non-emissive or weakly fluorescent because it provides an efficient non-radiative decay pathway for the excited state energy. rsc.org However, in a high-viscosity environment, this intramolecular rotation is restricted. sioc-journal.cnrsc.org The molecule is forced to remain in a more planar conformation in its excited state, which blocks the non-radiative decay channel and leads to a significant enhancement in fluorescence intensity. sioc-journal.cnrsc.org
Quinoline-based probes for viscosity often employ a quinolinium salt as the acceptor unit connected to a donor through a rotatable bond, such as a carbon-carbon double bond. sioc-journal.cn The restriction of this bond's rotation in viscous media directly correlates to a "turn-on" fluorescence signal, making these probes effective "molecular rotors". rsc.orgacs.org
Intramolecular Charge Transfer (ICT) is another fundamental process used for signal transduction in fluorescent probes. rsc.orgnih.gov Probes based on the ICT mechanism possess a D-π-A structure where photoexcitation leads to a significant shift of electron density from the electron-donor to the electron-acceptor part of the molecule. nih.govnih.gov This charge redistribution results in a large dipole moment in the excited state, making the fluorescence emission highly sensitive to the probe's environment and chemical modifications. nih.gov
Unlike TICT, which relies on large-scale molecular motion, the ICT process is primarily about the redistribution of electron density within a relatively rigid conjugated system. nih.gov A chemical reaction with an analyte, such as oxidation or chelation, can permanently alter the electron-donating or electron-accepting ability of one of the probe's components. nih.govarabjchem.org This change disrupts the ICT process, leading to a distinct change in the optical signal, which can be a quenching of fluorescence, a shift in the emission wavelength (ratiometric sensing), or a colorimetric change. nih.govresearchgate.net For instance, the oxidation of an electron-donating phenol (B47542) group on a quinoline-based probe can convert it into a less-donating or even accepting group, effectively quenching the probe's fluorescence. nih.gov
Selective Detection and Quantification of Chemical and Biological Analytes
The versatility of the quinoline scaffold has enabled the development of highly selective probes for a range of important analytes, from reactive oxygen species to key biological building blocks.
Hypochlorous acid (HOCl) is a reactive oxygen species with crucial roles in the immune system, but its abnormal concentration is linked to diseases like rheumatoid arthritis. nih.govrsc.org Quinoline-based fluorescent probes have been developed for the sensitive and selective detection of HOCl.
A notable example is the probe designated as HQ, which was synthesized through the condensation of 1-ethyl-4-methylquinolinium (B11710019) iodide and p-hydroxybenzaldehyde. nih.gov This probe features a D-π-A structure where the p-hydroxyphenyl group acts as the electron donor and the quinolinium cation serves as the electron acceptor, resulting in strong fluorescence emission based on an ICT mechanism. nih.gov In the presence of HOCl, the phenol group is oxidized to a benzoquinone. This transformation converts the electron-donating group into an electron-withdrawing group, which quenches the fluorescence and causes a significant red-shift in the absorption spectrum. nih.gov This probe demonstrates high sensitivity and a rapid response, enabling the "naked-eye" detection of HOCl in water samples and the imaging of HOCl in biological models of inflammation. nih.govrsc.org
Table 1: Performance of Quinoline-Based Probe for HOCl Detection
| Probe | Analyte | Detection Limit | Response Time | Mechanism | Key Observation | Reference |
| HQ | HOCl | 6.5 nM | < 25 seconds | ICT | Fluorescence quenching and 93 nm red-shift in absorption | nih.gov |
Cellular viscosity is a critical parameter that influences diffusion-controlled processes and is associated with various pathologies. sioc-journal.cnrsc.org Fluorescent probes that operate via the TICT mechanism are particularly well-suited for viscosity sensing.
Several quinoline-based molecular rotors have been engineered for this purpose. The probe QUI-VI, for example, connects a quinolinium quaternary ammonium (B1175870) salt with aminotrinitrobenzene through a carbon-carbon double bond. sioc-journal.cn In low-viscosity solutions, free rotation around this bond leads to a non-emissive state. In viscous environments, this rotation is hindered, locking the molecule in a planar, highly fluorescent conformation. sioc-journal.cn Another probe, QM-C2, uses a quinoline-malononitrile acceptor and a phenylcarbazole donor. rsc.org Its rotation is similarly inhibited in viscous media, causing a significant fluorescence enhancement that allows for monitoring viscosity changes in living organisms. rsc.org Probes like BQL have also been designed with specific targeting moieties, such as the quinolinium cation, to monitor viscosity changes within specific organelles like mitochondria. jlu.edu.cn
Table 2: Examples of Quinoline-Based Viscosity Probes
| Probe | Core Structure | Mechanism | Target Environment | Key Feature | Reference |
| QUI-VI | Quinolinium / Aminotrinitrobenzene | TICT | In vivo disease monitoring | Fluorescence enhancement in high viscosity | sioc-journal.cn |
| QM-C2 | Quinoline-malononitrile / Phenylcarbazole | TICT / AIE | Zebrafish and nude mice | Turn-on fluorescence at 625 nm with increasing viscosity | rsc.org |
| BQL | Benzothiazole / Quinoline derivative | TICT | Mitochondria | Specific targeting and real-time monitoring of mitochondrial viscosity | jlu.edu.cn |
The selective detection of specific amino acids is vital for understanding biological processes and diagnosing diseases. Quinoline-based probes have been developed to selectively recognize amino acids like cysteine and lysine (B10760008).
For instance, the probe ZS-C1 was designed for the highly selective detection of cysteine (Cys), a biomarker for glioblastoma. researchgate.net This probe operates through a conjugate addition cyclization reaction specific to cysteine, distinguishing it from other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). The reaction leads to a measurable change in fluorescence, with a detection limit in the micromolar range. researchgate.net
Similarly, a probe based on a pyrroloquinoline derivative, PQP-1, was synthesized for the specific recognition of lysine. nih.gov The addition of lysine to the probe solution induces a strong fluorescence enhancement at 420 nm, with a linear response over a wide concentration range and a very low detection limit in the nanomolar range. nih.gov This high selectivity allows it to detect lysine without interference from other common amino acids and biological species. nih.gov
Table 3: Quinoline-Based Probes for Amino Acid Detection
| Probe | Target Amino Acid | Detection Limit (LOD) | Emission Wavelength (λem) | Mechanism | Reference |
| ZS-C1 | Cysteine (Cys) | 1.97 µM | 531 nm | Conjugate addition-cyclization | researchgate.net |
| PQP-1 | Lysine (Lys) | 21.89 nM | 420 nm | Not specified | nih.gov |
Based on the conducted research, no specific information was found regarding the use of "Quinoline iso-amyl iodide" for biological imaging applications in living HeLa cells. The search results consistently refer to various other quinoline-based derivatives and probes, but not the specific compound requested in the prompt.
Therefore, the following article section on the biological imaging applications of this compound in HeLa cells cannot be generated.
Role of Iodine and Iodide Species in Quinoline Chemistry and Derivatization
Role of Molecular Iodine in Quinoline (B57606) Annulation and Cyclization Reactions
Molecular iodine (I₂) has proven to be a highly effective catalyst and mediator for the construction of the quinoline ring system through various annulation and cyclization strategies. Its utility stems from its character as a mild Lewis acid and its ability to act as an oxidant in catalytic cycles. nih.gov
One of the most prominent iodine-catalyzed methods is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net Molecular iodine, often in catalytic amounts as low as 1 mol%, efficiently promotes this reaction under mild conditions, typically in ethanol (B145695) at room temperature, to afford a wide range of substituted quinolines in excellent yields. researchgate.netorganic-chemistry.org This method avoids the harsh acidic or basic conditions required by traditional Friedländer syntheses. organic-chemistry.orgrsc.org
Iodine also mediates oxidative annulation and cyclization reactions, expanding the scope of accessible quinoline derivatives. An environmentally friendly approach involves a solvent-free mechanochemical process where aniline (B41778) derivatives undergo oxidative annulation, promoted by iodine, to yield multi-substituted quinolines. researchgate.netnih.gov In this method, the reactants are simply mixed in a mortar and pestle, highlighting its operational simplicity. researchgate.net Another strategy is the intramolecular electrophilic aromatic cyclization of appropriately substituted primary allylamines, mediated by molecular iodine under mild conditions, to produce quinolines and other annulated pyridines. acs.orgorganic-chemistry.orgorganic-chemistry.org This reaction is presumed to proceed via an iodocyclization followed by elimination and oxidation. acs.orgorganic-chemistry.org
Furthermore, iodine catalyzes multi-component reactions for quinoline synthesis. A one-pot, three-component reaction of anilines, aldehydes, and alkynes in the presence of a catalytic amount of molecular iodine provides a tandem synthesis of quinolines. rsc.orgresearchgate.net In this process, iodine acts as a mild Lewis acid to facilitate the formation of an imine, which then undergoes an aza-Diels-Alder reaction with the alkyne, followed by air-assisted aromatization. researchgate.net Similarly, iodine has been shown to have a dual role in the condensation of anilines with vinyl ethers to produce 2-methylquinolines; molecular iodine serves as the oxidant, while its reduced form, hydrogen iodide (HI), activates the vinyl ether, allowing for a catalytic redox cycle. nih.gov
| Reaction Type | Starting Materials | Iodine's Role | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Friedländer Annulation | 2-Aminoaryl ketones, Enolisable ketones | Catalyst (Lewis Acid) | 1 mol% I₂, Ethanol, rt | Up to 98% | organic-chemistry.org |
| Mechanochemical Oxidative Annulation | Aniline derivatives | Mediator/Oxidant | Solvent-free, grinding | Up to 89% | nih.gov |
| Intramolecular Electrophilic Cyclization | Primary allylamines | Mediator | I₂, K₂CO₃, Chloroform | Up to 84% | organic-chemistry.org |
| Three-Component Reaction | Anilines, Aldehydes, Alkynes | Catalyst (Lewis Acid) | 10 mol% I₂, Air, Nitromethane | Good to Excellent | researchgate.net |
| Condensation/Cyclization | Anilines, Vinyl ethers | Oxidant/Catalyst | Catalytic I₂, neat or solvent | Good to Excellent | nih.gov |
Regioselective Functionalization of Quinoline Rings via Iodine-Mediated Pathways
Iodine and iodine-containing reagents are instrumental in the regioselective functionalization of the quinoline nucleus, introducing iodine atoms at specific positions. These iodoquinolines are valuable synthetic intermediates that can be readily converted into other functional groups through cross-coupling reactions. acs.orgorganic-chemistry.org
A significant achievement is the direct C-H iodination of quinolines. A radical-based protocol has been developed for the C3-selective iodination of quinolines and quinolones. rsc.orgresearchgate.net This method provides a direct route to 3-iodoquinolines, which are otherwise difficult to access. rsc.org The functionalization of quinoline N-oxides offers alternative regioselectivity. For instance, rhodium-catalyzed C8-H iodination of quinoline N-oxides with N-iodosuccinimide (NIS) has been reported. rsc.org Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have been used to achieve C3-H regioselective halogenation of 4-quinolones under mild, room temperature conditions. acs.org These reagents, in combination with potassium halides, provide a practical route to C3-chloro, bromo-, and iodo-4-quinolones. acs.org
Iodine-mediated cyclization reactions can also install an iodine atom with high regioselectivity. A metal-free, 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols using molecular iodine produces highly substituted 3-iodoquinolines in yields up to 99%. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org The resulting 3-iodoquinolines are versatile building blocks for further derivatization via Suzuki, Sonogashira, and Heck cross-coupling reactions. organic-chemistry.org
Furthermore, iodine can catalyze the regioselective introduction of other functional groups. An iodine-catalyzed direct C-H thiolation of imidazo[1,5-a]quinolines has been developed for the synthesis of 3-sulfenylimidazo[1,5-a]quinolines under metal- and oxidant-free conditions. rsc.orgcncb.ac.cn Similarly, a protocol for the C2-regioselective sulfonylation of quinoline N-oxides using sulfonyl hydrazides is catalyzed by iodine, featuring a simple, metal-free system. researchgate.net
| Reaction Type | Substrate | Reagent(s) | Position Functionalized | Product | Reference |
|---|---|---|---|---|---|
| Radical C-H Iodination | Quinoline | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 | 3-Iodoquinoline (B1589721) | rsc.org |
| Iodocyclization | 2-Tosylaminophenylprop-1-yn-3-ols | I₂, Methanol | C3 | 3-Iodoquinolines | acs.orgorganic-chemistry.org |
| C-H Thiolation | Imidazo[1,5-a]quinoline | I₂, Disulfides/Thiophenols | C3 | 3-Sulfenylimidazo[1,5-a]quinoline | rsc.orgcncb.ac.cn |
| C-H Halogenation | 4-Quinolone | PIFA/PIDA, KX (X=Cl, Br, I) | C3 | 3-Halo-4-quinolone | acs.org |
| C-H Sulfonylation | Quinoline N-oxide | I₂, Sulfonyl hydrazides | C2 | C2-Sulfonylquinoline | researchgate.net |
Contributions to Green and Sustainable Synthetic Methodologies in Quinoline Chemistry
The use of iodine in quinoline synthesis aligns with many principles of green and sustainable chemistry. tandfonline.comacs.org Molecular iodine is an inexpensive, low-toxicity, and readily available reagent, presenting a more environmentally friendly alternative to many transition metal catalysts that are often expensive, toxic, and derived from scarce resources. nih.govorganic-chemistry.org
Several iodine-mediated synthetic protocols for quinolines are noted for their mild reaction conditions, often proceeding at room temperature and avoiding the need for high energy input. organic-chemistry.orgrsc.org This contrasts with many classical quinoline syntheses (e.g., Skraup, Doebner-von Miller) that require harsh conditions and strong, corrosive acids. tandfonline.com The development of solvent-free, mechanochemical methods for quinoline synthesis, mediated by iodine, represents a significant step towards sustainability by eliminating the use of volatile and often hazardous organic solvents. researchgate.netnih.gov
Iodine-catalyzed reactions frequently exhibit high efficiency and selectivity, leading to high yields of the desired products and minimizing waste generation. organic-chemistry.orgresearchgate.net For example, the iodine-catalyzed Friedländer annulation uses only a small catalytic amount of iodine (1 mol%) and can be performed in ethanol, a relatively green solvent. organic-chemistry.org Multi-component reactions catalyzed by iodine are also inherently atom-economical, as they combine several starting materials into a single product in one pot, reducing the number of synthetic steps and purification procedures. rsc.orgresearchgate.net
The ability to perform these reactions in air and without the need for rigorously dry conditions further simplifies the procedures and enhances their practicality and environmental friendliness. organic-chemistry.orgresearchgate.net The development of catalytic systems where iodine species are regenerated in a redox cycle, as seen in the synthesis of 2-methylquinolines from anilines and vinyl ethers, further boosts the green credentials of these methods by allowing for the use of sub-stoichiometric amounts of the promoter. nih.gov These attributes make iodine-mediated synthesis a valuable and sustainable tool for accessing the important quinoline framework. acs.org
Future Research Directions and Emerging Trends
Innovations in Quinolinium Salt Design for Advanced Applications
The design of novel quinolinium salts is a cornerstone of innovation in materials science and medicinal chemistry. For Quinoline (B57606) iso-amyl iodide, future work will likely focus on modifying its structure to fine-tune its properties for specific applications. The branched nature of the iso-amyl group is a key feature that distinguishes it from its linear n-amyl counterpart, potentially influencing solubility, self-assembly, and interactions with biological systems.
Research into analogous N-alkyl quinolinium salts has demonstrated that the alkyl chain length and structure play a crucial role in their application. For instance, studies on 1-alkyl-6-alkoxy-quinolinium salts have shown that varying the N-alkyl chain length significantly alters the thermodynamics of their inclusion in host molecules like calixarenes. acs.orgnih.gov This suggests that the iso-amyl group in Quinoline iso-amyl iodide could be strategically employed to control host-guest interactions in supramolecular systems.
Furthermore, the introduction of quinolinium salts as a feature to enhance the antileishmanial properties of compounds has been noted as a promising strategy. mdpi.com The specific contribution of the iso-amyl group to such biological activities remains an open and promising area for investigation. Innovations may also involve creating dimeric quinolinium structures, which have shown enhanced performance as corrosion inhibitors, a field where the iso-amyl derivative could offer unique advantages. bohrium.com
Table 1: Potential Areas for Innovative Design of this compound
| Area of Innovation | Potential Application | Rationale |
| Functional Group Modification | Targeted Drug Delivery | Attaching bioactive molecules to the quinoline core. |
| Polymer Conjugation | Advanced Materials | Incorporating the salt into polymer backbones for new optical or electronic properties. thieme-connect.com |
| Isotopic Labeling | Mechanistic Studies | Replacing atoms with isotopes to track reaction pathways. |
| Counter-ion Exchange | Photophysics, Solubility | Swapping the iodide for other anions to alter physical and chemical properties. researchgate.net |
Exploration of Novel Reaction Pathways and Transformations
Quinolinium salts are valuable precursors for synthesizing complex heterocyclic structures. researchgate.netthieme-connect.com Future research on this compound will undoubtedly explore its reactivity in novel chemical transformations. The electron-deficient nature of the quinolinium ring makes it susceptible to nucleophilic attack, opening avenues for dearomatization reactions to create structurally diverse tetrahydroquinoline derivatives. acs.orgacs.org
Recent advancements have highlighted the use of N-alkyl quinolinium salts in cycloaddition reactions and dearomative modifications. researchgate.netacs.orgmdpi.com For example, N-alkyl quinolinium salts react with various partners like alkenes and alkynes to construct fused heterocyclic systems. thieme-connect.comresearchgate.net The steric and electronic properties of the iso-amyl group are expected to influence the regioselectivity and stereoselectivity of these reactions, offering a handle to control the synthesis of complex polycyclic molecules. acs.org
A significant area of future exploration is the use of this compound in cascade reactions. A sodium periodate-mediated sequential iodination/amidation of N-alkyl quinolinium iodide salts has been developed, providing a route to 3-iodo-N-alkyl quinolinones. nih.govacs.org Applying this and similar multi-step, one-pot procedures to this compound could lead to the efficient synthesis of novel, highly functionalized quinolinone scaffolds.
Integration into Complex Supramolecular Architectures
Supramolecular chemistry, which focuses on non-covalent interactions, is a rapidly growing field where quinolinium salts are finding increasing use. acs.org The future integration of this compound into complex supramolecular architectures like host-guest complexes, self-assembled monolayers, and molecular cages is a promising research direction.
The ability of quinolinium derivatives to participate in π-π stacking and hydrogen bonding makes them excellent building blocks for self-assembly. researchgate.net Studies involving 1-alkyl-6-alkoxy-quinolinium salts and sulfonated calixarenes have revealed that the N-alkyl chain is crucial for the stability and structure of the resulting host-guest complexes. acs.orgnih.gov The branched iso-amyl group could introduce unique packing constraints and hydrophobic interactions, leading to novel supramolecular assemblies with tailored properties. These properties are essential for creating new materials for sensing, catalysis, and controlled release systems.
The formation of halogen bonds, where the iodide counter-ion could act as a halogen bond donor or acceptor, is another avenue for constructing complex architectures. mdpi.com The interplay between the quinolinium cation, the iodide anion, and other molecular components could be harnessed to direct the self-assembly of intricate and functional superstructures.
Development of Multi-responsive Sensing Platforms
Quinolinium-based fluorophores are known for their sensitivity to their local environment, making them ideal candidates for chemical sensors. psu.eduresearchgate.net Future research will likely focus on developing multi-responsive sensing platforms based on this compound that can detect various stimuli, such as anions, pH, and specific biomolecules.
The fluorescence of quinolinium salts can be quenched or enhanced by the presence of certain analytes. psu.edu For example, quinolinium-derived sensors have shown a "turn-off" fluorescence response to anions, with selectivity that can be tuned by the receptor's design. psu.eduresearchgate.net The iso-amyl group can influence the sensor's solubility and its interaction with the target analyte, potentially enhancing selectivity and sensitivity. Research has demonstrated that pre-organized receptors can alter the sensing mechanism from dynamic to static quenching, improving anion discrimination. psu.edu
Furthermore, quinolinium fluorophores have been successfully used to create probes for monitoring pH changes using fluorescence lifetime imaging microscopy (FLIM). acs.org By incorporating this compound into a "fluorophore-spacer-receptor" architecture, it may be possible to develop sensors that are responsive to multiple stimuli, for instance, a sensor that changes its fluorescence properties in response to both pH and the presence of a specific ion. The development of such multi-responsive platforms holds great promise for applications in environmental monitoring and biomedical diagnostics. rsc.org
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery and development of new chemical entities. ijcsi.pro For this compound, this combined approach will be crucial for predicting its properties and guiding experimental efforts.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. bohrium.com These calculations can help rationalize experimental findings, such as the regioselectivity of reactions or the mechanism of fluorescence quenching in sensing applications. rsc.org For instance, computational studies have been used to understand the corrosion inhibition properties of quinolinium derivatives by modeling their adsorption on metal surfaces. bohrium.combohrium.comresearchgate.net
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in complex environments, such as in solution or within a supramolecular assembly. bohrium.com These simulations can predict how the iso-amyl group influences the molecule's conformation, aggregation, and interaction with other species. This predictive power can guide the design of new experiments, saving time and resources. The combination of theoretical predictions and detailed experimental validation will be instrumental in unlocking the full potential of this compound and related quinolinium salts in the years to come. ijcsi.pro
Table 2: Proposed Computational and Experimental Synergy
| Research Area | Computational Method | Experimental Technique | Goal |
| Reaction Mechanisms | DFT, Transition State Search | NMR Spectroscopy, Kinetic Studies | Elucidate reaction pathways and predict product distributions. acs.org |
| Supramolecular Assembly | MD Simulations, Docking | X-ray Crystallography, NMR Titrations | Predict and verify the structure of host-guest complexes. acs.org |
| Sensing Properties | TD-DFT, Ab Initio calculations | Fluorescence Spectroscopy, UV-Vis | Understand and predict photophysical responses to analytes. psu.eduacs.org |
| Material Properties | Molecular Dynamics | Electrochemical Tests, Surface Analysis | Model adsorption and performance in applications like corrosion inhibition. bohrium.com |
Q & A
Q. What laboratory-scale synthesis protocols are standard for preparing quinoline iso-amyl iodide?
this compound is typically synthesized via quaternization , where quinoline reacts with iso-amyl iodide under reflux conditions. This involves dissolving quinoline in a polar aprotic solvent (e.g., acetone or ethanol) and adding iso-amyl iodide dropwise. The mixture is heated at 75–90°C for 12–24 hours, followed by recrystallization for purification . Key parameters include stoichiometric ratios (e.g., 1:1.2 quinoline:alkyl iodide), solvent choice, and reaction time.
Q. What spectroscopic and analytical methods confirm the identity and purity of this compound?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., shifts for the quinoline ring and iso-amyl chain) and quaternary nitrogen bonding.
- FT-IR spectroscopy : Peaks at 750–800 cm confirm C-I stretching, while aromatic C-H stretching (~3050 cm) and alkyl C-H (~2900 cm) validate the structure.
- Elemental analysis : Matches calculated vs. observed C, H, N, and I percentages (e.g., ~45% carbon, ~5% hydrogen) .
Q. How does the solubility of this compound influence its application in organic reactions?
this compound is sparingly soluble in water but miscible in polar solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. This property necessitates solvent optimization for reactions like nucleophilic substitutions, where DMF may enhance reactivity by stabilizing transition states .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iso-amyl iodide in quinoline quaternization?
The reaction follows an S2 mechanism , where the nucleophilic nitrogen of quinoline attacks the electrophilic carbon of iso-amyl iodide. Steric hindrance from the branched iso-amyl group slows kinetics compared to linear alkyl iodides (e.g., methyl iodide). Computational studies (e.g., DFT) show higher activation energy for iso-amyl derivatives due to steric bulk, reducing reaction rates by ~30% compared to methyl analogs .
Q. How do structural modifications of this compound affect its corrosion inhibition efficiency?
- Electron-donating groups (e.g., -CH) on the quinoline ring enhance adsorption on metal surfaces via increased electron density.
- Iodide counterions synergize with organic moieties to form protective films, as shown in weight-loss experiments (e.g., 92% inhibition efficiency in 15% HCl at 90°C when combined with propargyl alcohol) .
Q. What computational models predict the interaction of this compound with carbon steel surfaces?
Density Functional Theory (DFT) calculates parameters like adsorption energy () and Fukui indices to identify reactive sites. Molecular dynamics simulations model inhibitor orientation on Fe(110) surfaces, showing planar adsorption of the quinoline ring and iodide ion penetration into corrosion pits .
Methodological & Data Analysis Questions
Q. How to optimize reaction conditions for high-yield synthesis of this compound?
Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), solvent (acetone vs. ethanol), and molar ratio (1:1 to 1:2).
- Response surface methodology identifies optimal conditions (e.g., 80°C, 1:1.5 ratio in acetone yields 85% purity). Validate with HPLC or GC-MS .
Q. How to resolve contradictions between experimental and theoretical corrosion inhibition data?
- Cross-validate methods : Compare electrochemical impedance spectroscopy (EIS) results with DFT-predicted .
- Account for environmental factors : Temperature, pH, and chloride ion concentration may shift adsorption modes (e.g., physisorption vs. chemisorption) .
Q. What strategies integrate existing quinoline derivative studies into novel iso-amyl iodide research?
- Conduct a systematic literature review using databases like SciFinder and Web of Science, filtering for "quinoline quaternary salts" and "corrosion inhibition."
- Apply PICOT framework to define research gaps: Population (specific metal substrates), Intervention (iso-amyl iodide concentration), Comparison (existing inhibitors), Outcome (efficiency metrics), Time (exposure duration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
